N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20(28)14-17-15-30-22(24-17)25-21(29)16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPYDBOELYTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro antimicrobial and anticancer activities.
Mode of Action
It’s worth noting that similar compounds have shown significant antimicrobial activity and anticancer potency. The molecular docking study demonstrated that these compounds may be used as a lead for rational drug designing for the anticancer molecules.
Biochemical Pathways
aurora kinase inhibitors, α-folate receptor inhibitors, CDK-inhibitors, activin-like kinase (ALK) inhibitors, EGFR inhibitors, topoisomerase inhibitors, pin1 (Protein interaction with NIMA1) inhibitors, T cell proliferation inhibitors on peripheral blood mononuclear cells (PBMC) and jurkat cells, and VEGFR inhibitors.
Biological Activity
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H23ClN4O2
- Molecular Weight : 398.886 g/mol
- LogP : 3.1993 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 64.68 Ų
This compound features a piperazine ring substituted with a 2-chlorophenyl group and a thiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The piperazine ring plays a significant role in modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in numerous neuropsychiatric disorders.
1. Antipsychotic Activity
Research indicates that derivatives of this compound exhibit high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, demonstrating selectivity over D2 receptors by over 10,000-fold . This selectivity suggests potential use in treating psychotic disorders with fewer side effects compared to traditional antipsychotics.
2. Anticancer Properties
Studies have shown that thiazole-containing compounds can possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to standard therapies . The mechanism involves the induction of apoptosis through interaction with specific cellular pathways.
3. Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties against several bacterial strains. This activity is hypothesized to be due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .
Table 1: Summary of Biological Activities
| Activity Type | Affinity/Effect | Reference |
|---|---|---|
| Dopamine D4 Receptor | IC50 = 0.057 nM | |
| Cytotoxicity | Significant against A431 cells | |
| Antimicrobial | Effective against Staphylococcus |
Case Study: Antipsychotic Efficacy
A study conducted on a series of piperazine derivatives found that this compound exhibited promising antipsychotic effects in animal models, significantly reducing hyperactivity and improving cognitive functions .
Comparison with Similar Compounds
Key Observations:
Piperazine Substitution :
- The 2-chlorophenyl group on piperazine (target compound) may enhance affinity for dopamine D₂-like receptors compared to 3-chlorophenyl () or 4-chlorophenyl () analogs due to steric and electronic effects .
- Methylpiperazine (BZ-IV) reduces receptor specificity but improves metabolic stability .
Core Heterocycle :
- Thiazole (target compound) vs. benzothiazole (BZ-IV): Benzothiazoles often exhibit stronger π-π stacking with biological targets but lower solubility .
Linker and Terminal Groups :
- Benzamide (target) vs. urea (): Urea derivatives (e.g., compounds 1f–2b) show higher melting points (190–207°C) due to hydrogen bonding, whereas benzamides may offer better membrane permeability .
Q & A
Q. What are the standard synthetic routes for synthesizing N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Bromoethyl intermediate preparation : Reacting bromoethoxyethyl derivatives with thiophen-3-yl benzamide precursors under anhydrous conditions (e.g., acetonitrile, DIPEA as base) at room temperature for 48 hours.
- Piperazine coupling : Substituting bromo groups with 4-(2-chlorophenyl)piperazine derivatives via nucleophilic substitution. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) and reverse-phase chromatography (10–40% acetonitrile/0.1% formic acid gradient) is critical to achieve ~48% yield .
- Key parameters : Reaction time (≥48 hours), stoichiometric ratios (1:1 for piperazine derivatives), and solvent purity to avoid side reactions.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Used to confirm substitution patterns, particularly for thiazole (δ 6.5–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons. Aromatic protons in the benzamide moiety appear at δ 7.8–8.2 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed [M+H]+ matching theoretical values within 2 ppm error) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions forming centrosymmetric dimers) and confirms amide anion geometry .
Advanced Research Questions
Q. How can coupling reactions involving piperazine derivatives be optimized to enhance product purity?
Methodological Answer:
- Base selection : Use N,N-diisopropylethylamine (DIPEA) instead of weaker bases to improve deprotonation efficiency .
- Solvent optimization : Anhydrous acetonitrile minimizes hydrolysis of reactive intermediates.
- Chromatography gradients : Employ stepwise gradients (e.g., 100% DCM → 10% MeOH/DCM) to separate unreacted piperazine and bromoethyl byproducts .
- Monitoring via TLC : Pre-stained silica plates with UV-active groups (e.g., fluorescein) enable real-time tracking of reaction progress.
Q. How do structural modifications in the thiazole and piperazine moieties affect biological activity?
Methodological Answer:
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances metabolic stability by reducing oxidative degradation. Conversely, nitro groups improve antibacterial activity via PFOR enzyme inhibition .
- Piperazine modifications : Substituting 2-chlorophenyl with trifluoromethylphenyl increases lipophilicity (logP ↑0.5–1.0), improving blood-brain barrier penetration in CNS-targeted studies. Para-substitutions on the phenyl ring reduce off-target dopamine receptor binding .
Q. What methodologies are recommended for assessing the compound’s potential as an antitumor agent?
Methodological Answer:
- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) .
- Lipid peroxidation assays : Evaluate ROS generation in rat liver microsomes via NADPH-dependent thiobarbituric acid reactive substances (TBARS) method .
- DPPH radical scavenging : Quantify antioxidant potential at 517 nm absorbance, comparing % inhibition to ascorbic acid standards .
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
Methodological Answer:
- Dynamic NMR analysis : Identify rotameric equilibria in amide bonds (e.g., slow exchange at 298 K) causing peak splitting .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental IR spectra to validate hydrogen-bonding motifs .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons (e.g., NH) from aromatic signals .
Q. What strategies improve the compound’s solubility and stability in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug approaches : Introduce acetyl-protected hydroxyl groups in the benzamide moiety, which hydrolyze in vivo to active forms .
- Lyophilization : Prepare stable lyophilized powders with trehalose or mannitol as cryoprotectants for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
